6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol CAS 339278-99-8 properties
6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol CAS 339278-99-8 properties
Executive Summary
6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS 339278-99-8) represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor development pipeline.[1] Structurally, it combines a 3-pyridyl moiety (a classic hydrogen bond acceptor) with a pyrimidin-4-one/ol core (offering donor-acceptor motifs) and a methoxymethyl side chain (providing specific steric and lipophilic vectors).[1]
This compound is primarily utilized as a high-value intermediate in the synthesis of type II kinase inhibitors, including allosteric Bcr-Abl inhibitors (analogous to the GNF series) and RET kinase inhibitors.[1] Its unique substitution pattern allows for the fine-tuning of solubility and metabolic stability in late-stage drug candidates.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data aggregates experimental values and high-confidence predicted parameters essential for formulation and synthesis planning.
Table 1: Physicochemical Datasheet
| Property | Specification | Technical Insight |
| Chemical Name | 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol | IUPAC name; often referred to as the pyrimidinone tautomer.[1] |
| CAS Number | 339278-99-8 | Unique identifier for regulatory verification.[1] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.22 g/mol | Ideal fragment size for fragment-based drug design (FBDD).[1] |
| Physical State | Off-white to pale yellow solid | Coloration often deepens upon oxidation/storage.[1] |
| Solubility | DMSO (>50 mg/mL), DMF; Poor in H₂O | Requires polar aprotic solvents for efficient coupling reactions. |
| pKa (Predicted) | ~9.2 (OH/NH) | The 4-position hydroxyl/lactam is weakly acidic, allowing deprotonation by bases like K₂CO₃.[1] |
| LogP (Predicted) | 0.8 – 1.2 | Lipophilicity is modulated by the methoxymethyl ether, improving membrane permeability compared to the bare methyl analog. |
| Tautomerism | Keto-Enol Equilibrium | Predominantly exists as 6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one in solution and solid state.[1] |
Synthetic Pathways & Process Chemistry[1]
The synthesis of CAS 339278-99-8 follows a convergent heterocyclic condensation strategy.[1] The causality behind this route is the high efficiency of the Pinner-type pyrimidine synthesis , which allows for the regioselective construction of the pyrimidine ring from an amidine and a
Mechanism of Action (Synthesis)
The reaction involves the nucleophilic attack of the 3-amidinopyridine (generated in situ from the nitrile or available as a salt) onto the electrophilic carbonyls of methyl 4-methoxyacetoacetate .[1]
-
Step 1: Base-mediated liberation of the free amidine.[1]
-
Step 2: Michael-like addition or direct condensation with the
-keto ester.[1] -
Step 3: Cyclization and dehydration to aromatize the pyrimidine ring.[1]
Figure 1: Synthetic Workflow Diagram
Caption: Convergent synthesis via condensation of 3-amidinopyridine and methyl 4-methoxyacetoacetate.[1]
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for 2,6-disubstituted pyrimidin-4-ols [1][2].
Reagents:
-
3-Amidinopyridine hydrochloride (1.0 eq)[1]
-
Methyl 4-methoxyacetoacetate (1.1 eq)[1]
-
Sodium ethoxide (NaOEt) (2.5 eq)[1]
-
Ethanol (Anhydrous)[1]
Procedure:
-
Preparation of Amidine Base: In a dry reaction vessel under N₂, dissolve sodium metal or NaOEt in anhydrous ethanol. Add 3-amidinopyridine hydrochloride.[1] Stir at ambient temperature for 30 minutes to liberate the free base. Why: The HCl salt is non-nucleophilic; free base formation is critical for the initial attack.
-
Condensation: Dropwise add methyl 4-methoxyacetoacetate to the mixture. The reaction is exothermic; temperature control (0-5 °C) during addition prevents side reactions.[1]
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) for 6–12 hours. Monitor via LC-MS for the disappearance of the amidine (m/z ~120).
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1]
-
Isolation: Dissolve the residue in a minimum amount of water.[1] Acidify carefully with glacial acetic acid or 1N HCl to pH ~5–6. The product, CAS 339278-99-8, will precipitate as a solid.[1]
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/DMF if necessary to achieve >98% purity.
Functional Applications in Drug Discovery[1]
This compound is not merely a building block; it is a pharmacophore enabler .[1] Its specific utility lies in its ability to orient substituents in the ATP-binding pocket or allosteric sites of kinases.[1]
Kinase Inhibitor Design (Bcr-Abl & RET)
The 2-(pyridin-3-yl)pyrimidine motif is a known "hinge binder" or "gatekeeper" interactor.[1]
-
Interaction Mode: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region, while the pyrimidine core scaffolds the molecule.
-
Methoxymethyl Utility: Unlike a simple methyl group, the methoxymethyl ether is capable of accepting weak hydrogen bonds and can reach into specific hydrophobic pockets (e.g., the P-loop) without incurring a high lipophilicity penalty [3].
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (217 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" for screening libraries.[1]
-
Screening: Used in NMR-based screens or SPR (Surface Plasmon Resonance) to detect weak binding to novel targets.[1]
-
Elaboration: The 4-OH group is readily converted to a chloride (using POCl₃), enabling S_NAr reactions to attach solubilizing tails or specificity-determining groups.[1]
Figure 2: Pharmacophore Interaction Map
Caption: Pharmacophore mapping of CAS 339278-99-8 within a hypothetical kinase binding pocket.
Analytical Characterization
To ensure the integrity of your experimental workflow, the following analytical signatures should be verified upon synthesis or procurement.
Predicted NMR Signature (DMSO-d₆)
-
¹H NMR (400 MHz):
- 12.0–13.0 ppm (br s, 1H, NH/OH) – Disappears on D₂O shake.
- 9.2 ppm (d, 1H, Pyridine H2') – Deshielded by ring nitrogen.
- 8.7 ppm (dd, 1H, Pyridine H6')
- 8.4 ppm (dt, 1H, Pyridine H4')
- 7.5 ppm (dd, 1H, Pyridine H5')
- 6.8 ppm (s, 1H, Pyrimidine H5) – Characteristic singlet.
- 4.3 ppm (s, 2H, -CH ₂-O-) – Diagnostic methylene singlet.[1]
- 3.4 ppm (s, 3H, -O-CH ₃) – Methoxy singlet.[1]
Mass Spectrometry
-
Expected Ion: [M+H]⁺ = 218.2 m/z[1]
-
Fragmentation: Loss of -OCH₃ (M-31) is a common fragmentation pathway for methoxymethyl ethers.[1]
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled as a bioactive heterocyclic intermediate.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
Vertex Pharmaceuticals. (2019).[1] 2-(Pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. US Patent 10,202,365 B2.[1][4] Link
-
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Frontiers. Link
-
J&K Scientific. (2023).[1] 6-(Methoxymethyl)pyrimidin-4-ol Product Page. Link
-
Key Organics. (2023). 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol Safety Data Sheet. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Methoxymethyl)pyrimidin-4-ol | 3122-78-9 [sigmaaldrich.com]
- 4. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
